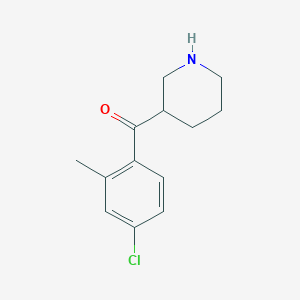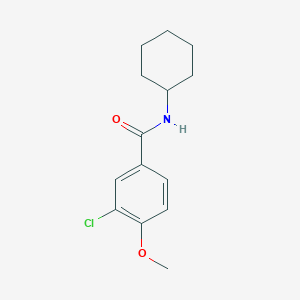![molecular formula C18H18ClNO2 B5413460 2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol](/img/structure/B5413460.png)
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol, also known as AC-42, is a novel compound with potential therapeutic applications in the treatment of neurological disorders. It belongs to the class of quinuclidine derivatives and has been found to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1.
Mechanism of Action
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol acts as a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in cognitive function and memory formation. By blocking the activity of this receptor, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to exhibit neuroprotective effects, which may be due to its ability to modulate the activity of other neurotransmitter systems.
Biochemical and physiological effects:
This compound has been found to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1, which is involved in cognitive function and memory formation. By blocking the activity of this receptor, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to exhibit neuroprotective effects, which may be due to its ability to modulate the activity of other neurotransmitter systems.
Advantages and Limitations for Lab Experiments
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol has several advantages for use in lab experiments. It is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol. One area of research is the development of more selective and potent muscarinic acetylcholine receptor subtype M1 antagonists, which could have greater therapeutic potential for the treatment of neurological disorders. Another area of research is the investigation of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the use of this compound in combination with other compounds or therapies could also be explored as a potential strategy for enhancing its therapeutic effects.
Synthesis Methods
The synthesis of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol involves the reaction of 2-furylcarboxaldehyde with 4-chlorobenzylamine in the presence of acetic acid to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been reported in several research studies and has been found to be a relatively simple and efficient process.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been found to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1, which is involved in cognitive function and memory formation. This compound has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-14-3-1-12(2-4-14)17-6-5-15(22-17)11-16-18(21)13-7-9-20(16)10-8-13/h1-6,11,13,18,21H,7-10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIXJCZFLCQKU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5413385.png)
![2-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5413386.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5413387.png)
![N-[(3-propylisoxazol-5-yl)methyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5413392.png)
![ethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413400.png)
![N-cyclopropyl-1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5413402.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5413419.png)
![4-{5-[carboxy(hydroxyimino)methyl]-3-nitro-2-thienyl}butanoic acid](/img/structure/B5413423.png)


![4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5413440.png)
![6-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5413455.png)

![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5413473.png)